1-(2-CHLOROBENZOYL)-4-METHANESULFONYLPIPERAZINE
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Overview
Description
1-(2-Chlorobenzoyl)-4-Methanesulfonylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 2-chlorobenzoyl group and a methanesulfonyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-(2-Chlorobenzoyl)-4-Methanesulfonylpiperazine typically involves the reaction of 2-chlorobenzoyl chloride with 4-methanesulfonylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Chlorobenzoyl)-4-Methanesulfonylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The methanesulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can lead to the formation of sulfide derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and sulfonamide
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide derivative.
Scientific Research Applications
1-(2-Chlorobenzoyl)-4-Methanesulfonylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzoyl)-4-Methanesulfonylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(2-Chlorobenzoyl)-4-Methanesulfonylpiperazine can be compared with other piperazine derivatives, such as:
1-(2-Chlorobenzoyl)-4-Methylpiperazine: Similar structure but lacks the methanesulfonyl group, leading to different chemical properties and biological activities.
1-(2-Chlorobenzoyl)-4-Ethylsulfonylpiperazine: Contains an ethylsulfonyl group instead of methanesulfonyl, which may affect its reactivity and applications
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2-chlorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-19(17,18)15-8-6-14(7-9-15)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALVTCTYRJLQRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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